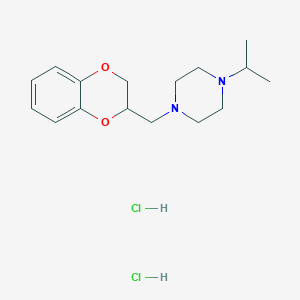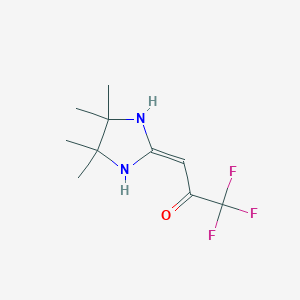![molecular formula C18H20N2O3 B5973013 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. This compound has been extensively studied for its potential as an anticancer agent.
Mechanism of Action
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 inhibits the activity of several kinases involved in tumor growth and angiogenesis by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways, leading to decreased cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits tumor growth and angiogenesis by reducing the activity of several kinases involved in these processes. In addition, it has been shown to induce apoptosis in cancer cells. This compound 43-9006 has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical models. However, there are also limitations to using this compound 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, the optimal dose and schedule for this compound 43-9006 treatment in preclinical models have not been fully established.
Future Directions
There are several future directions for research on 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006. It has been shown to have synergistic effects with other anticancer agents, such as sorafenib and erlotinib. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Finally, there is ongoing research on the development of second-generation this compound 43-9006 analogs with improved potency and selectivity.
Synthesis Methods
The synthesis of 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 involves several steps, including the reaction of 2,3-dimethylphenol with propionyl chloride, followed by the reaction of the resulting product with 2-amino-5-nitrobenzamide. The final step involves reduction of the nitro group to an amino group using palladium on carbon.
Scientific Research Applications
2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide 43-9006 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. This compound has been tested in preclinical models of various cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
properties
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-7-6-10-16(12(11)2)23-13(3)18(22)20-15-9-5-4-8-14(15)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSGLICBIRVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5972935.png)
![2-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}ethanol](/img/structure/B5972936.png)


![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5972977.png)

![1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5972981.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5972984.png)
![4-(2,3-dichlorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972986.png)
![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)
